molecular formula C22H16O6 B5320052 methyl 4-{[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]methyl}benzoate

methyl 4-{[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]methyl}benzoate

Cat. No.: B5320052
M. Wt: 376.4 g/mol
InChI Key: YVSFWAAIBQVHKC-UHFFFAOYSA-N
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Description

Methyl 4-{[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]methyl}benzoate is a synthetic xanthone derivative characterized by a xanthen-9-one core substituted with a hydroxyl group at position 1 and a methyleneoxy-linked para-methyl benzoate ester at position 2. Xanthones are renowned for their diverse biological activities, including antimicrobial, antioxidant, and fluorescence properties .

Properties

IUPAC Name

methyl 4-[(1-hydroxy-9-oxoxanthen-3-yl)oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O6/c1-26-22(25)14-8-6-13(7-9-14)12-27-15-10-17(23)20-19(11-15)28-18-5-3-2-4-16(18)21(20)24/h2-11,23H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSFWAAIBQVHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC(=C3C(=C2)OC4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]methyl}benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Xanthene Core: The xanthene core can be synthesized through the condensation of phthalic anhydride with resorcinol under acidic conditions, forming 9H-xanthene-9-one.

    Hydroxylation: The xanthene-9-one is then hydroxylated to introduce the hydroxy group at the 1-position, often using reagents like hydrogen peroxide in the presence of a catalyst.

    Esterification: The hydroxylated xanthene is reacted with methyl 4-formylbenzoate in the presence of a base to form the desired ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of more efficient catalysts and purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid, depending on the reagents and conditions used.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

Methyl 4-{[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]methyl}benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorescent dyes and sensors due to its xanthene core.

    Biology: Employed in the study of enzyme mechanisms and as a probe in fluorescence microscopy.

    Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the manufacture of specialty chemicals and materials with specific optical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules and systems. The xanthene core can intercalate with DNA, affecting replication and transcription processes. Additionally, the hydroxy and oxo groups can form hydrogen bonds with proteins, influencing their structure and function. These interactions can modulate various biochemical pathways, making the compound useful in both therapeutic and diagnostic applications.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Table 1: Key Structural Analogs and Their Features
Compound Name Substitution Pattern Molecular Formula Key Features Reference
Methyl 2-[(3-methoxy-9-oxo-9H-xanthen-4-yl)oxy]acetate (9) Methoxy at position 3; acetate ester at position 4 C₁₈H₁₄O₆ Alkylation via K₂CO₃ and BrCH₂COOCH₃; purified via flash chromatography (n-hexane/ethyl acetate)
Methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate Hydroxy at position 6; benzoate ester at position 2 C₂₁H₁₄O₅ Ortho-substituted benzoate; fluorescence properties inferred from xanthene core
CA-TMR-biotin-1 Dimethyliminio group at position 3; methoxy-4-oxobutylamino at position 6 C₃₄H₃₃ClN₄O₇ Fluorescent probe with biotin tag; charged groups enhance water solubility

Key Observations :

  • Substitution Position : The target compound’s 1-hydroxy-3-oxy-methyl para-benzoate substitution distinguishes it from analogs like compound 9 (3-methoxy-4-acetate) and the ortho-benzoate in . Para-substitution likely reduces steric hindrance compared to ortho-substituted analogs.
  • Functional Groups : The hydroxyl group at position 1 may increase acidity compared to methoxy-substituted analogs (e.g., compound 9), influencing reactivity in hydrogen-bonding interactions .

Key Observations :

  • Alkylation Strategies: The target compound likely employs a nucleophilic substitution or Mitsunobu reaction for ether linkage formation, similar to compound 9’s synthesis using K₂CO₃ and alkyl halides .
  • Purification : Flash chromatography with hexane/ethyl acetate gradients (as in and ) is standard for polar xanthone derivatives .

Physicochemical and Functional Properties

  • Fluorescence : Xanthene cores (e.g., ) exhibit intrinsic fluorescence, suggesting the target compound may serve as a fluorophore. However, the absence of charged groups (cf. CA-TMR-biotin-1’s dimethyliminio) may limit aqueous solubility .
  • Biological Activity: Xanthones with hydroxyl groups (e.g., 1-hydroxy in the target vs. 6-hydroxy in ) often show antimicrobial or antioxidant effects due to redox-active phenolic moieties .

Biological Activity

Methyl 4-{[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]methyl}benzoate is a xanthone derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound belongs to the xanthone family, characterized by a polycyclic structure that contributes to its diverse biological activities. The specific structure of this compound can be represented as follows:

C17H16O5\text{C}_{17}\text{H}_{16}\text{O}_5

Anti-inflammatory Activity

Recent studies have shown that xanthone derivatives exhibit significant anti-inflammatory properties. For instance, a study synthesized various xanthone derivatives and evaluated their anti-inflammatory effects using a rat model. The results indicated that certain derivatives, including those structurally similar to this compound, demonstrated promising anti-edema activity.

Table 1: Anti-inflammatory Effects of Xanthone Derivatives

CompoundDose (mg/kg)Edema Inhibition (%)Pain Inhibition (4h) (%)
Compound A5037.6010.50
Compound B10012.6015.40
Compound C200-5.60-1.94

Source:

The data suggests that the structural modifications in xanthone derivatives can lead to varied anti-inflammatory effects.

Analgesic Activity

In addition to anti-inflammatory properties, this compound has been evaluated for its analgesic potential. The aforementioned study also assessed pain inhibition capabilities of various compounds, revealing that certain xanthones could significantly reduce pain responses in animal models.

Table 2: Analgesic Effects of Xanthone Derivatives

CompoundDose (mg/kg)Pain Inhibition (%)
Compound A5010.50
Compound B10015.40
Compound C200-1.94

Source:

The biological activity of this compound may be attributed to its ability to inhibit pro-inflammatory mediators and modulate pain pathways. Xanthones are known to interfere with the synthesis of inflammatory cytokines and other signaling molecules involved in the inflammatory response.

Case Studies

A notable case study examined the efficacy of xanthone derivatives in a controlled setting where inflammation was induced in rat models. The study found that compounds similar to this compound significantly reduced both edema and pain levels compared to control groups.

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